

Application Notes and Protocols: Decane in Jet Fuel Research

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Compound of Interest

| | |
|----------------|------------|
| Compound Name: | Decane |
| CAS No.: | 73138-29-1 |
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of n-**decane** as a surrogate component in jet fuel research. Detailed experimental protocols for key analyses are provided to facilitate the study of jet fuel combustion, emissions, and physical properties.

Introduction

Conventional jet fuels are complex mixtures of hundreds of hydrocarbon compounds, making them challenging to model and study computationally and experimentally. To address this complexity, surrogate fuels, which are simpler mixtures of a few well-characterized hydrocarbon compounds, are formulated to emulate the properties and behavior of real jet fuels.[1] N-**decane**, a linear alkane with the chemical formula C₁₀H₂₂, is a crucial component in many jet fuel surrogate formulations. It is primarily used to represent the n-alkane fraction of conventional jet fuels like Jet A and JP-8.[1][2] The study of **decane** and **decane**-containing surrogates allows for a more fundamental understanding of the complex chemical kinetics and physical processes that govern jet fuel combustion and emission formation.[1]

Applications of Decane in Jet Fuel Research

N-**decane** is utilized in several key areas of jet fuel research:

- **Surrogate Fuel Formulation:** N-**decane** is a foundational component in the formulation of single and multi-component surrogates for conventional (e.g., Jet A, JP-8) and alternative jet fuels.[1][2][3][4] Its well-defined chemical and physical properties allow for the systematic study of combustion phenomena.
- **Combustion and Ignition Studies:** Due to its relevance as a jet fuel component, n-**decane** is extensively studied to understand ignition delay, flame propagation, and other combustion characteristics.[2][5] These studies are often conducted in specialized apparatus like shock tubes and rapid compression machines.
- **Emissions Research:** N-**decane** and its surrogate mixtures are used to investigate the formation of pollutants such as soot, nitrogen oxides (NOx), and unburned hydrocarbons under conditions relevant to gas turbine engines.[6][7] Flow reactors are commonly employed for these studies.
- **Computational Fluid Dynamics (CFD) Model Validation:** The well-characterized nature of **decane** makes it an ideal candidate for validating detailed chemical kinetic models used in CFD simulations of gas turbine combustors.[2]

Data Presentation: Properties of Decane and Jet Fuel Surrogates

The following tables summarize the key physical and chemical properties of n-**decane** and compare a representative n-**decane**-containing surrogate to conventional Jet A fuel.

Table 1: Physical and Chemical Properties of n-**Decane**



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Table 2: Comparison of a Representative n-**Decane** Surrogate with Jet A Fuel



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Note: The surrogate composition is from reference[8]. The properties of Jet A can vary depending on the specific batch.

Experimental Protocols

Detailed methodologies for key experiments in jet fuel research utilizing **decane** are provided below.

Protocol 1: Determination of Ignition Delay Time using a Shock Tube

Objective: To measure the autoignition delay time of a **decane**-containing surrogate fuel under controlled high-temperature and high-pressure conditions.

Apparatus:

- High-pressure shock tube
- High-speed pressure transducers
- Optical diagnostics (e.g., photomultiplier tube with filters for OH* chemiluminescence)
- Gas mixing system
- Data acquisition system

Procedure:

- Mixture Preparation:
 - Prepare a gaseous mixture of the **decane** surrogate, an oxidizer (typically air or a synthetic air mixture), and a diluent (e.g., Argon) in a mixing tank.
 - The mole fractions of each component should be precisely controlled to achieve the desired equivalence ratio.
 - For liquid fuels like **decane**, a heated injection system or a method to create a vaporized fuel/oxidizer mixture is required.[9]
- Shock Tube Preparation:
 - Evacuate the shock tube to a high vacuum to remove any residual gases.
 - Introduce the prepared fuel/oxidizer mixture into the driven section of the shock tube to a specific initial pressure (P1).
 - Introduce a high-pressure driver gas (e.g., Helium) into the driver section, separated from the driven section by a diaphragm.

- Experiment Execution:
 - Initiate the experiment by rupturing the diaphragm. This generates a shock wave that propagates through the driven section, compressing and heating the test gas.
 - The shock wave reflects off the end wall of the shock tube, further compressing and heating the gas to the desired test conditions (T5, P5).
- Data Acquisition:
 - Record the pressure history using high-speed pressure transducers located near the end wall. The arrival of the reflected shock wave marks the start of the ignition delay period. [\[10\]](#)
 - Simultaneously, record the emission of specific radicals (e.g., OH* at ~307 nm) using optical diagnostics. The sharp increase in the emission signal indicates the onset of ignition. [\[10\]](#)
- Data Analysis:
 - The ignition delay time is defined as the time interval between the arrival of the reflected shock wave and the onset of ignition, determined from the pressure rise or the sharp increase in the chemiluminescence signal. [\[10\]](#)

Protocol 2: Emissions Analysis in a Flow Reactor

Objective: To quantify the formation of major combustion products and pollutants from the oxidation of a **decane** surrogate in a controlled environment.

Apparatus:

- High-pressure, high-temperature flow reactor
- Fuel and oxidizer delivery systems with precise mass flow controllers
- Gas sampling system with a heated probe

- Gas analysis instrumentation (e.g., Gas Chromatograph-Mass Spectrometer (GC-MS), Fourier Transform Infrared (FTIR) spectrometer)

Procedure:

- Reactor Setup:
 - Heat the flow reactor to the desired experimental temperature.
 - Establish a steady flow of an inert gas (e.g., Nitrogen) through the reactor.
- Reactant Introduction:
 - Introduce a pre-vaporized and pre-mixed flow of the **decane** surrogate and oxidizer into the reactor at controlled flow rates to achieve the desired equivalence ratio and residence time.[\[11\]](#)
- Gas Sampling:
 - Once the reactor reaches a steady state, extract a sample of the reacting gas mixture from a specific location within the reactor using a heated sampling probe to prevent condensation of species.
- Emissions Analysis:
 - Analyze the composition of the sampled gas using appropriate analytical techniques:
 - GC-MS: for the identification and quantification of a wide range of hydrocarbon species.
 - FTIR: for the quantification of species like CO, CO₂, NO_x, and unburned hydrocarbons.
- Data Analysis:
 - Quantify the mole fractions of the measured species.
 - Analyze the evolution of species concentrations as a function of temperature or residence time to understand the reaction pathways and pollutant formation mechanisms.

Protocol 3: Determination of Aromatic Hydrocarbon Content by HPLC (ASTM D6379)

Objective: To determine the mono-aromatic and di-aromatic hydrocarbon content in a jet fuel surrogate containing **decane** and aromatic compounds.

Apparatus:

- High-Performance Liquid Chromatograph (HPLC) system
- Refractive Index Detector (RID)
- Polar column (e.g., silica or cyano-bonded silica)
- Mobile phase: n-heptane or iso-octane (HPLC grade)
- Syringe and syringe filters

Procedure:

- Standard and Sample Preparation:
 - Prepare calibration standards containing known concentrations of representative mono-aromatic (e.g., toluene, xylene) and di-aromatic (e.g., naphthalene, methylnaphthalene) hydrocarbons in the mobile phase.[\[12\]](#)[\[13\]](#)
 - Prepare the **decane**-containing surrogate fuel sample for analysis. If necessary, dilute the sample with the mobile phase.
 - Filter all standards and samples through a 0.45 µm filter before injection.
- HPLC System Setup:
 - Equilibrate the HPLC system with the mobile phase at a constant flow rate until a stable baseline is achieved on the RID.[\[2\]](#)[\[14\]](#)
 - The column and detector should be maintained at a constant temperature.[\[2\]](#)

- Analysis:
 - Inject a fixed volume of each calibration standard and the sample onto the column.
 - The non-aromatic components (like **decane**) will elute first, followed by the mono-aromatic and then the di-aromatic hydrocarbons.[14]
 - Record the chromatograms.
- Data Analysis:
 - Identify the peaks corresponding to the non-aromatic, mono-aromatic, and di-aromatic hydrocarbon groups based on their retention times.
 - Integrate the peak areas for each group.
 - Construct calibration curves for the mono-aromatic and di-aromatic hydrocarbons by plotting peak area versus concentration.
 - Determine the concentration of each aromatic group in the sample from the calibration curves.
 - Calculate the mass percentage of each aromatic type in the sample.

Visualizations

Jet Fuel Surrogate Formulation Workflow



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Caption: Workflow for the formulation and validation of a jet fuel surrogate.

Experimental Validation Process for a Jet Fuel Surrogate



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